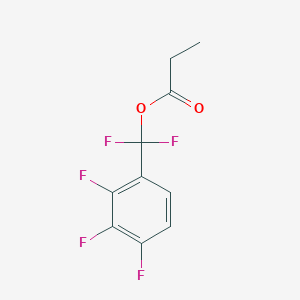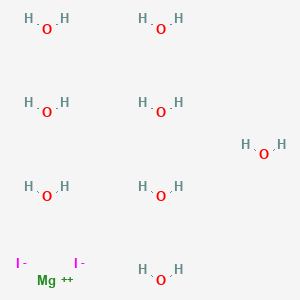
Magnesium iodide octahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium iodide octahydrate is an inorganic compound with the chemical formula MgI₂·8H₂O. It is a white crystalline solid that is highly soluble in water. This compound is a hydrate form of magnesium iodide, which is a salt of magnesium and hydrogen iodide. This compound is known for its various applications in chemistry, biology, and industry .
Preparation Methods
Magnesium iodide octahydrate can be synthesized through several methods:
Reaction with Hydroiodic Acid: Magnesium oxide, magnesium hydroxide, or magnesium carbonate can be treated with hydroiodic acid to produce magnesium iodide, which can then be crystallized to form the octahydrate
Direct Reaction: Magnesium metal can react directly with iodine in a dry, inert atmosphere to form magnesium iodide, which can then be hydrated to form the octahydrate.
Chemical Reactions Analysis
Magnesium iodide octahydrate undergoes various chemical reactions:
Decomposition: When heated, it decomposes to form magnesium oxide and iodine
Reaction with Acids: It reacts with strong acids to produce hydrogen iodide (HI), which is a useful reagent in organic synthesis.
Baylis-Hillman Reaction: Magnesium iodide can be used in the Baylis-Hillman reaction to produce (Z)-vinyl compounds.
Scientific Research Applications
Magnesium iodide octahydrate has several scientific research applications:
Medicine: Iodide compounds, including magnesium iodide, are used in internal medicine.
Industry: It is used in the production of catalysts that improve the efficiency and yield of chemical reactions.
Mechanism of Action
Magnesium iodide octahydrate exerts its effects through the following mechanisms:
Comparison with Similar Compounds
Magnesium iodide octahydrate can be compared with other similar compounds:
Magnesium Fluoride (MgF₂): Unlike magnesium iodide, magnesium fluoride is less soluble in water and is primarily used in optics.
Magnesium Bromide (MgBr₂): Magnesium bromide is similar in solubility to magnesium iodide but is used more frequently in organic synthesis as a catalyst.
Magnesium Chloride (MgCl₂): Magnesium chloride is highly soluble in water and is commonly used in de-icing and dust control.
This compound stands out due to its specific applications in organic synthesis and its role in biological systems.
Properties
CAS No. |
7790-31-0 |
|---|---|
Molecular Formula |
H16I2MgO8 |
Molecular Weight |
422.24 g/mol |
IUPAC Name |
magnesium;diiodide;octahydrate |
InChI |
InChI=1S/2HI.Mg.8H2O/h2*1H;;8*1H2/q;;+2;;;;;;;;/p-2 |
InChI Key |
CKYYFGUIKHUOKJ-UHFFFAOYSA-L |
Canonical SMILES |
O.O.O.O.O.O.O.O.[Mg+2].[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12348982.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl]propylamine](/img/structure/B12348988.png)
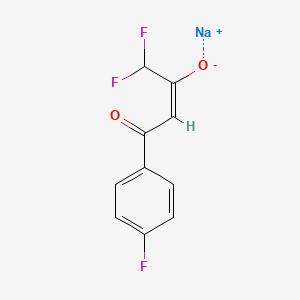
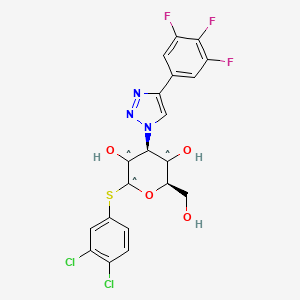
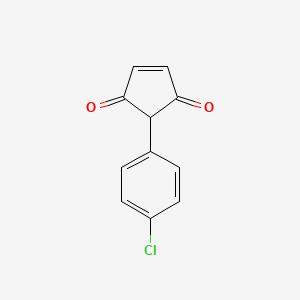

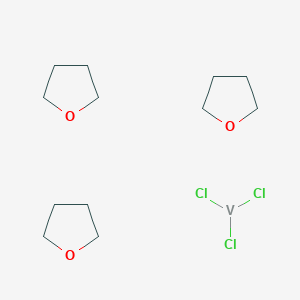
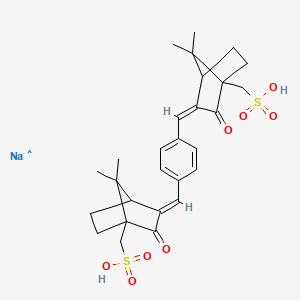


![ethyl 3-oxo-2H-pyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B12349037.png)
![N,N-diethyl-N'-[(1-ethyl-1H-pyrazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B12349043.png)

